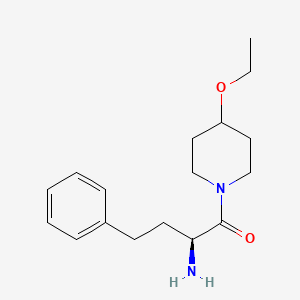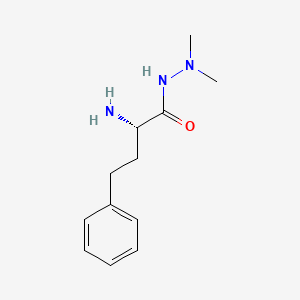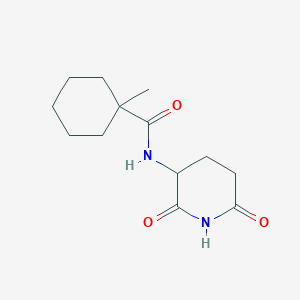![molecular formula C12H18FNO B6632820 (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol, also known as FMB, is a chiral molecule that belongs to the class of beta-adrenergic agonists. It is widely used in scientific research for its ability to selectively activate beta-adrenergic receptors. FMB has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity.
作用机制
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol acts as a selective beta-adrenergic agonist by binding to and activating beta-2 and beta-3 adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to bronchodilation, while activation of beta-3 adrenergic receptors in adipose tissue leads to thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol also has a weak affinity for beta-1 adrenergic receptors, which are predominantly expressed in the heart, but its selectivity for beta-2 and beta-3 receptors makes it a safer alternative to non-selective beta-adrenergic agonists.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol are mainly mediated through the activation of beta-adrenergic receptors. Activation of beta-2 adrenergic receptors in the lungs leads to relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow. Activation of beta-3 adrenergic receptors in adipose tissue leads to increased thermogenesis and lipolysis, resulting in weight loss. However, (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has limited effects on beta-1 adrenergic receptors in the heart, which reduces the risk of adverse cardiovascular effects.
实验室实验的优点和局限性
The advantages of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its high selectivity for beta-2 and beta-3 adrenergic receptors, its potential therapeutic applications in the treatment of cardiovascular diseases, respiratory disorders, and obesity, and its high yield and purity in the synthesis process. However, the limitations of using (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol in lab experiments include its limited effects on beta-1 adrenergic receptors, which may not accurately reflect the effects of non-selective beta-adrenergic agonists in vivo, and its potential toxicity at high doses.
未来方向
For research on (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol include the development of more potent and selective beta-adrenergic agonists, the investigation of the structural basis of its selectivity for beta-2 and beta-3 adrenergic receptors, the exploration of its potential therapeutic applications in the treatment of other diseases, such as diabetes and cancer, and the evaluation of its safety and efficacy in clinical trials.
合成方法
The synthesis of (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol involves the reaction of (2-fluoro-5-methylphenyl)methanamine with (2S)-2-hydroxybutan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The yield of the synthesis process is high, and the purity of the final product can be easily achieved through recrystallization.
科学研究应用
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol is widely used in scientific research to study the beta-adrenergic receptor signaling pathway. It has been shown to selectively activate beta-2 adrenergic receptors, which are predominantly expressed in the lungs and play a crucial role in bronchodilation. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has also been used to study the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue and plays a role in thermogenesis and lipolysis. (2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol has potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, respiratory disorders, such as asthma and chronic obstructive pulmonary disease, and obesity.
属性
IUPAC Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-11(8-15)14-7-10-6-9(2)4-5-12(10)13/h4-6,11,14-15H,3,7-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASMUIRJIOFSCR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=CC(=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(5-Fluoropyridin-3-yl)methyl]piperidin-4-yl]ethanamine](/img/structure/B6632742.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
